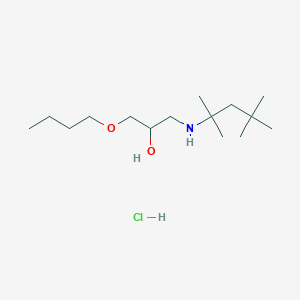

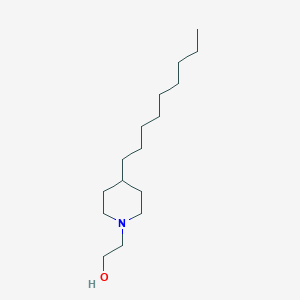

1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound seems to be challenging due to the presence of a hindered amine . Hindered amines provide a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Applications De Recherche Scientifique

Synthesis Methodologies

- Synthesis of Protic Hydroxylic Ionic Liquids : A study by Shevchenko et al. (2017) describes the synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with two types of nitrogenous centers and variable basicity. This process involves the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole and highlights the potential for creating hydroxylic ionic liquids with unique properties, such as high conductivity and low glass transition temperature (Shevchenko et al., 2017).

Chemical Reactions and Properties

- Reactions of 2-(Trimethylsiloxy)furans : Research by Asaoka, Sugimura, and Takei (1979) explores the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, resulting in various products. This demonstrates the versatility of furans in synthetic organic chemistry and may suggest potential pathways for functionalizing or modifying the structure of 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride (Asaoka, Sugimura, & Takei, 1979).

Applications in Synthesis of Higher Monosaccharides

- Elongation of Aldehydo Sugars : Casiraghi et al. (1990) utilized 2-(trimethylsiloxy)furan as a nucleophilic synthon for reacting with sugar aldehydes and imines. This method showcases a route to gamma-C-glycosylated butenolides and higher carbon sugars, indicating the potential for 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride in complex carbohydrate synthesis (Casiraghi et al., 1990).

Mécanisme D'action

Target of Action

A structurally similar compound was found to competitively inhibitMDH1 and MDH2 , which are key enzymes in the citric acid cycle.

Mode of Action

The structurally similar compound was found to competitively inhibit mdh1 and mdh2 . This suggests that 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride may also act as a competitive inhibitor, binding to the active site of the enzymes and preventing their normal substrates from interacting with these enzymes.

Biochemical Pathways

The structurally similar compound was found to inhibit mitochondrial respiration , which suggests that 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride may also affect this pathway. Inhibition of mitochondrial respiration can disrupt the citric acid cycle and oxidative phosphorylation, leading to decreased ATP production.

Result of Action

The structurally similar compound was found to inhibit hypoxia-induced hif-1α accumulation This suggests that 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride may also have a similar effect

Propriétés

IUPAC Name |

1-butoxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO2.ClH/c1-7-8-9-18-11-13(17)10-16-15(5,6)12-14(2,3)4;/h13,16-17H,7-12H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZELKHYSJNTKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CNC(C)(C)CC(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[(3-fluorophenyl)methyl]amino}acetamide](/img/structure/B2985403.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)